molecular formula C7H13Cl2N3 B2986307 trans-2-(1-Methyl-1h-pyrazol-5-yl)cyclopropanamine dihydrochloride CAS No. 1899946-31-6

trans-2-(1-Methyl-1h-pyrazol-5-yl)cyclopropanamine dihydrochloride

Cat. No.: B2986307
CAS No.: 1899946-31-6
M. Wt: 210.1
InChI Key: XIQOSDMKESMNOO-BNTLRKBRSA-N
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Description

Trans-2-(1-Methyl-1h-pyrazol-5-yl)cyclopropanamine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a pyrazole moiety, making it a valuable building block in medicinal chemistry .

Preparation Methods

The synthesis of trans-2-(1-Methyl-1h-pyrazol-5-yl)cyclopropanamine dihydrochloride typically involves diastereoselective methods. One common synthetic route starts from pyrazolecarbaldehydes, which undergo Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . This process can be completed in four to six steps, yielding the desired compound in 32–60% overall yield . Industrial production methods often scale up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

Trans-2-(1-Methyl-1h-pyrazol-5-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the development of central nervous system-active drugs . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has industrial applications, particularly in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(1-Methyl-1h-pyrazol-5-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and pyrazole moiety allow it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Trans-2-(1-Methyl-1h-pyrazol-5-yl)cyclopropanamine dihydrochloride can be compared to other similar compounds, such as tranylcypromine and ticagrelor, which also feature cyclopropane rings substituted with aromatic or heteroaromatic groups . What sets this compound apart is its specific substitution pattern and the presence of the pyrazole moiety, which confer unique chemical and biological properties . Other similar compounds include various pyrazole derivatives that exhibit tautomerism and are used in the synthesis of heterocyclic systems .

Properties

IUPAC Name

(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-7(2-3-9-10)5-4-6(5)8;;/h2-3,5-6H,4,8H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQOSDMKESMNOO-BNTLRKBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2C[C@H]2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899946-31-6
Record name rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride
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